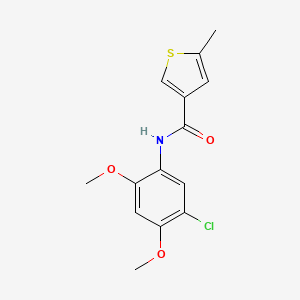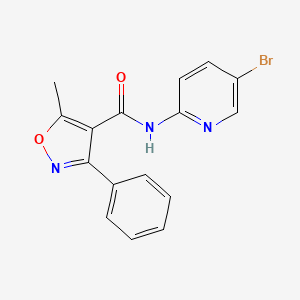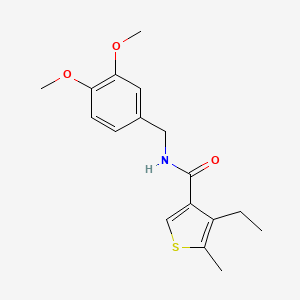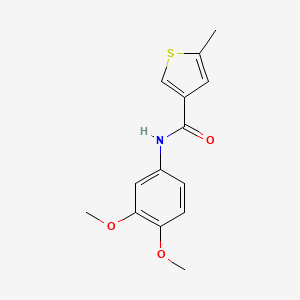![molecular formula C19H29N3O5S B3597702 N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B3597702.png)
N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide
Overview
Description
N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group can be attached through the reaction of the sulfonylated piperazine with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties such as conductivity or catalytic activity.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptor sites, potentially altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperidinecarboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.
N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-morpholinecarboxamide: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
N-cyclohexyl-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide is unique due to the presence of both the piperazine ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-cyclohexyl-4-(3,4-dimethoxyphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-26-17-9-8-16(14-18(17)27-2)28(24,25)22-12-10-21(11-13-22)19(23)20-15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCRSOJRMFSIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B3597623.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B3597628.png)
![methyl 2-({[4-(2-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B3597631.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide](/img/structure/B3597643.png)
![methyl 4-methyl-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B3597651.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B3597655.png)
![(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3597668.png)


![(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B3597690.png)
![METHYL 4-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B3597694.png)

![3-Chloro-4-fluoro-N-(furan-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3597719.png)

